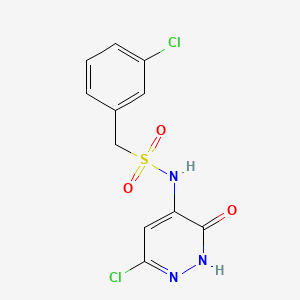![molecular formula C14H10N2O B13684471 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- CAS No. 838-51-7](/img/structure/B13684471.png)
1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic compound that contains an oxadiazole ring fused with a biphenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,3,4-oxadiazole imparts significant biological and chemical properties, making it a valuable compound for various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be synthesized through several methods:
Dehydration of Hydrazides: This classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate (KHSO4).
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using reagents like oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves high-throughput synthesis techniques, which allow for the efficient production of large quantities of the compound. These methods typically utilize automated synthesis and purification platforms to streamline the process .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxygen, iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is utilized in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable building block in the synthesis of various heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
類似化合物との比較
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This isomer has different electronic properties and biological activities compared to 1,3,4-oxadiazole.
1,2,5-Oxadiazole (Furazan): Known for its use in energetic materials, furazan exhibits different reactivity and applications.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used in research and industry.
The uniqueness of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
838-51-7 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC名 |
2-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-16-15-10-17-14/h1-10H |
InChIキー |
FBTUGBHYOQBNDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


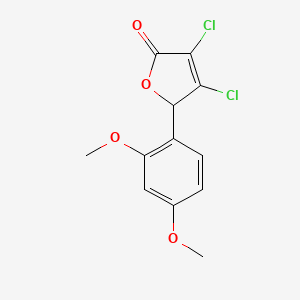
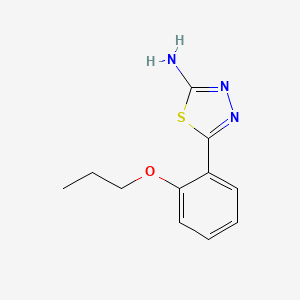
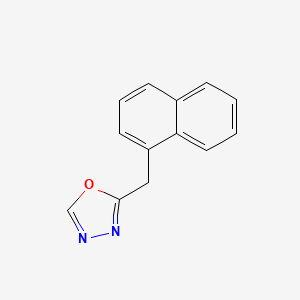
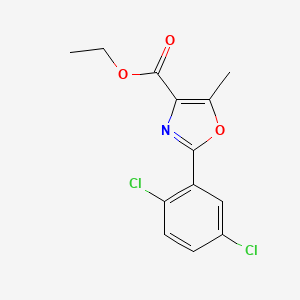
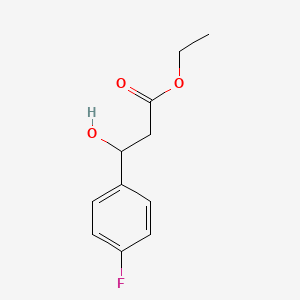
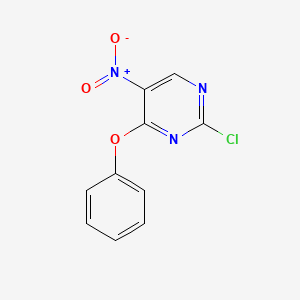
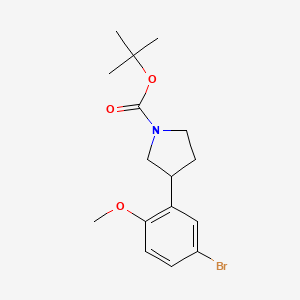
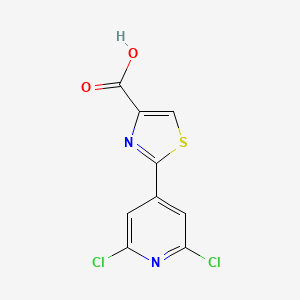
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
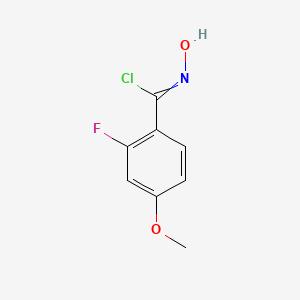
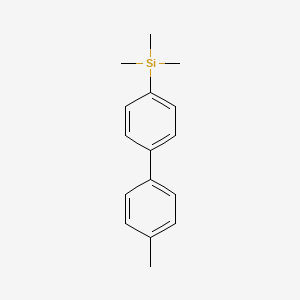
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
